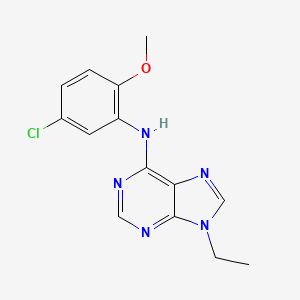![molecular formula C20H22N4 B15118337 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118337.png)
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a cyclopenta[d]pyrimidine ring fused with a piperidine ring, making it a bicyclic system
准备方法
The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl group and the nitrile functionality.
Synthetic Route:
Cyclization: The cyclopenta[d]pyrimidine core is synthesized through cyclization of suitable precursors.
Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution.
Addition of Phenyl Group: The phenyl group is added through a Friedel-Crafts alkylation reaction.
Nitrile Introduction: The nitrile group is introduced using a cyanation reaction.
Reaction Conditions:
Cyclization: Acidic or basic conditions, typically using sulfuric acid or sodium hydroxide.
Nucleophilic Substitution: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Friedel-Crafts Alkylation: Catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Cyanation: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Aqueous or organic solvents, often at elevated temperatures.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Anhydrous solvents like ether or THF, typically at room temperature.
Products: Reduced derivatives, such as amines or alcohols.
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Conditions: Solvents like dichloromethane (DCM) or acetonitrile, often at room temperature.
Products: Substituted derivatives, such as halogenated or alkylated compounds.
科学研究应用
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the cell surface or within the cell.
Pathways Involved:
- Signal transduction pathways.
- Metabolic pathways.
相似化合物的比较
- 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-(naphthalene-2-carbonyl)-1H-1,2,3-triazole .
- 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide .
Uniqueness:
- The presence of the piperidine ring fused with the cyclopenta[d]pyrimidine core.
- The specific substitution pattern, including the phenyl and nitrile groups.
These features contribute to its unique chemical and biological properties, distinguishing it from other related compounds.
属性
分子式 |
C20H22N4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H22N4/c1-15-22-18-9-5-8-17(18)19(23-15)24-12-10-20(14-21,11-13-24)16-6-3-2-4-7-16/h2-4,6-7H,5,8-13H2,1H3 |
InChI 键 |
YBWVHMXSDBHEMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15118277.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B15118291.png)
![2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15118292.png)



![4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118315.png)
![1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B15118319.png)
![2-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15118320.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15118326.png)
